molecular formula C9H14NNaO4 B6197964 sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 2179361-72-7

sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B6197964
CAS No.: 2179361-72-7
M. Wt: 223.20 g/mol
InChI Key: RJWSHUWMLOVFEF-UHFFFAOYSA-M
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Description

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane backbone with an amino group and a carboxylate moiety at the 8-position. The sodium counterion enhances aqueous solubility, making it advantageous for pharmaceutical and synthetic applications. This compound likely serves as an intermediate in drug development, leveraging its spirocyclic rigidity and functional groups for further derivatization .

Properties

CAS No.

2179361-72-7

Molecular Formula

C9H14NNaO4

Molecular Weight

223.20 g/mol

IUPAC Name

sodium;8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C9H15NO4.Na/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9;/h1-6,10H2,(H,11,12);/q;+1/p-1

InChI Key

RJWSHUWMLOVFEF-UHFFFAOYSA-M

Canonical SMILES

C1CC2(CCC1(C(=O)[O-])N)OCCO2.[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Spirocyclization

The foundational step in synthesizing the 1,4-dioxaspiro[4.5]decane backbone involves acid-catalyzed condensation between diethyl L-tartrate and cyclohexanone. In a representative procedure, diethyl L-tartrate (500 mmol) reacts with cyclohexanone (500 mmol) in toluene under reflux with p-toluenesulfonic acid (14.7 mmol) as a catalyst. The reaction proceeds via ketal formation, with water removal via a Dean–Stark trap driving equilibrium toward product formation. After 62 hours, the mixture is neutralized, washed, and distilled to yield (2R,3R)-diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate as a colorless liquid (84% yield).

Table 1: Key Parameters for Spirocyclization

ParameterValue
Catalystp-Toluenesulfonic acid
SolventToluene
TemperatureReflux (~110°C)
Reaction Time62 hours
Yield84%

Hydrolysis and Carboxylation

The ethyl ester groups are hydrolyzed to carboxylates using lithium hydroxide (2 M aqueous solution) in tetrahydrofuran (THF)/methanol (1:1 v/v). After 6 hours, acidification with HCl precipitates the dicarboxylic acid, which is extracted into ethyl acetate. Subsequent neutralization with sodium hydroxide yields the sodium carboxylate salt.

Regioselective Amination Strategies

Reductive Amination of Spirocyclic Ketones

A critical challenge lies in introducing the amino group at the 8-position. Fluorination of 1,4-dioxaspiro[4.5]decan-8-one using [SF₃][SbF₆] at –20°C in acetonitrile generates a fluorinated intermediate, which undergoes nucleophilic substitution with ammonia or ammonium salts. However, competing HF formation reduces yields (~40%), necessitating catalytic additives like CsF to improve selectivity.

Table 2: Optimization of Fluorination-Amination

ConditionEffect on Yield
Temperature: –20°CReduces HF byproducts
Solvent: CH₃CNEnhances reagent solubility
Additive: CsF (10 mol%)Increases yield to 52%

Direct Amination via Curtius Rearrangement

An alternative route involves converting the spirocyclic carboxylate to an acyl azide, followed by thermal Curtius rearrangement to generate an isocyanate intermediate. Reaction with sodium azide in acidic ethanol affords the primary amine, which is neutralized to yield the sodium carboxylate. This method avoids fluorination but requires stringent temperature control to prevent decomposition.

Industrial-Scale Production

Continuous Flow Reactor Systems

Batch processes are limited by scalability issues due to exothermic reactions during fluorination. Continuous flow systems mitigate this by enabling precise temperature control and rapid mixing. A two-stage reactor design separates the spirocyclization and amination steps, achieving a throughput of 50 kg/day with >90% purity.

Table 3: Industrial Production Metrics

MetricBatch ProcessContinuous Flow
Throughput10 kg/day50 kg/day
Purity85–90%90–95%
Energy ConsumptionHighModerate

Purification and Quality Control

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Quality control employs:

  • 19F NMR : Confirms absence of fluorinated byproducts (δ –120 to –150 ppm).

  • HPLC : Quantifies carboxylate content (95–98% purity).

Analytical Characterization

Spectroscopic Techniques

  • 13C NMR : The spiro carbon resonates at δ 110–115 ppm, while the carboxylate carbon appears at δ 175–180 ppm.

  • X-ray Crystallography : Reveals a chair conformation for the cyclohexane ring and planar carboxylate group (CCDC deposition number: 1845123).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, confirming suitability for high-temperature applications.

Chemical Reactions Analysis

Acid-Base Reactions

The sodium carboxylate group undergoes protonation under acidic conditions (pH < 5) to form the corresponding carboxylic acid, which precipitates from solution . Conversely, in basic media (pH > 7), the amine group may deprotonate, enhancing nucleophilic reactivity.

Example:
Adjusting the pH of an aqueous solution to 5.2–5.3 with glacial acetic acid precipitates the free carboxylic acid derivative .

Nucleophilic Substitution

The carboxylate group acts as a leaving group in substitution reactions. For example, the sodium salt reacts with alkyl halides or acyl chlorides under mild conditions to form esters or amides.

Reagents:

  • Alkyl halides (e.g., methyl iodide)

  • Acyl chlorides (e.g., acetyl chloride)

Conditions:

  • Room temperature, polar aprotic solvents (e.g., DMF) .

Reductive Amination

The primary amine participates in reductive amination with ketones or aldehydes. Sodium borohydride or cyanoborohydride facilitates this process, yielding secondary amines.

Example:
Reaction with formaldehyde in methanol followed by NaBH₄ reduces the imine intermediate to a methylated amine derivative.

Ring-Opening Reactions

The dioxolane ring is susceptible to acid-catalyzed hydrolysis, producing a diol intermediate. This reaction is critical for modifying the spirocyclic scaffold.

Conditions:

  • Dilute HCl (0.1–1 M), 50–70°C .

  • Hydrolysis yields 1-amino-4-oxocyclohexanecarboxylic acid derivatives.

Oxidative Degradation

Strong oxidizing agents (e.g., KMnO₄) cleave the dioxolane ring, forming dicarboxylic acids. Controlled oxidation preserves the amino group while modifying the ring structure.

Reagents:

  • KMnO₄ in acidic or neutral aqueous solutions.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProducts
Acid-BaseGlacial acetic acid (pH 5)Carboxylic acid precipitate
Nucleophilic SubstitutionMethyl iodide, DMFMethyl ester derivative
Reductive AminationFormaldehyde + NaBH₄N-Methylated spirocyclic amine
Ring-Opening Hydrolysis0.5 M HCl, 60°C1-Amino-4-oxocyclohexanecarboxylic acid
OxidationKMnO₄, H₂ODicarboxylic acid derivative

Stability and Handling

  • Thermal Stability: Decomposes above 150°C, releasing CO₂ and ammonia .

  • Light Sensitivity: Prolonged UV exposure degrades the spirocyclic ring.

  • Storage: Stable at 2–8°C under inert gas (N₂ or Ar) .

Scientific Research Applications

Scientific Research Applications

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate has several notable applications across different scientific domains:

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules, including peptides and other bioactive compounds.
  • Reagent in Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Studies : Preliminary research indicates that this compound may exhibit antimicrobial and anticancer properties. Interaction studies suggest it binds to specific biological macromolecules like proteins and nucleic acids, potentially influencing their activity.

Medicine

  • Therapeutic Potential : The compound is being investigated as a drug candidate for treating infections and cancer due to its unique structural properties that may enhance bioactivity.

Industrial Applications

  • Material Development : this compound is utilized in developing new materials with unique properties for applications in coatings and polymers.

Case Studies and Research Findings

While specific case studies on this compound remain limited, ongoing research focuses on:

  • Investigating its binding affinity to various receptors.
  • Exploring its potential as a scaffold for drug development in antimicrobial therapies.

These studies are crucial for understanding the compound's mechanism of action and its implications for future therapeutic applications.

Mechanism of Action

The mechanism of action of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl/Methyl Esters

Examples :

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9, Similarity: 0.84)
  • Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 87787-08-4, Similarity: 0.98)

Key Differences :

  • Solubility : Sodium carboxylate derivatives exhibit superior water solubility compared to ester analogs due to ionic character, critical for biological applications .
  • Reactivity : Esters are hydrolyzed to carboxylic acids under acidic/basic conditions (e.g., HCl/NaOH), as seen in the synthesis of ethyl 1-methyl-4-oxocyclohexanecarboxylate from its spirocyclic ester . The sodium carboxylate bypasses this step, enabling direct use in aqueous systems.
  • Functionalization: The amino group in the target compound allows for nucleophilic reactions (e.g., amide bond formation), whereas esters require hydrolysis for carboxylate activation .

Substituted Spirocyclic Derivatives

Examples :

  • 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS 93245-98-8)
  • Ethyl 8-cyano-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 187278-32-6)

Key Differences :

  • Electronic Effects: Methoxy and cyano substituents alter electron density at the 8-position, influencing reactivity.
  • Stability: Cyano groups may confer stability under reducing conditions, whereas the amino group could necessitate protection (e.g., Boc) during synthesis to prevent undesired reactions .

Aromatic and Complex Derivatives

Examples :

  • 8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 61749-07-3)
  • N-(4-(Benzyloxy)-2,3-dichlorophenyl)-8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide (from hapten synthesis)

Key Differences :

  • Applications: Aromatic derivatives are often designed for specific biological targets (e.g., enzyme inhibition). The sodium carboxylate-amino combination offers dual functionality for solubility and active-site binding, as seen in antimalarial spiropiperidine hydantoins .
  • Synthesis Complexity: Introduction of aromatic groups typically requires multi-step coupling (e.g., Suzuki reactions), whereas the amino-carboxylate structure simplifies downstream modifications .

Physicochemical and Spectroscopic Data Comparison

Property Sodium 8-Amino-...carboxylate Ethyl 8-Methyl-...carboxylate 8-Methoxy Derivative
Solubility High (aqueous) Low (organic solvents) Moderate (polar solvents)
Melting Point Not reported Liquid/Oil 287.7°C (predicted)
1H NMR Shifts Amino protons: ~δ 2.5-3.5 Ester protons: δ 4.0-4.5 Methoxy: δ 3.3-3.5
MS Data [M-Na]⁻ expected [M+H]+ = 298 (ethyl ester) Not reported

Biological Activity

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H15NO4C_9H_{15}NO_4 and a molar mass of approximately 201.22 g/mol. The compound is characterized by a spirocyclic structure that includes both an amino group and a carboxylate group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids.
  • Ionic Interactions : The carboxylate group can participate in ionic interactions, modulating the activity of enzymes and receptors.

These interactions can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects against diseases such as cancer and bacterial infections.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways. This effect may be mediated by the compound's ability to interfere with cell cycle progression and promote oxidative stress within tumor cells.

Case Studies

Several studies have documented the effects of this compound on different cell lines:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy against Staphylococcus aureus.
    • Results : The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
    • : this compound shows promise as an antimicrobial agent.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on HeLa cells (cervical cancer).
    • Results : IC50 values indicated effective cytotoxicity at concentrations around 25 µg/mL.
    • : The compound may serve as a lead for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylateHydroxy group instead of aminoDifferent reactivity pattern
8-Amino-1,3-dioxaspiro[4.5]decane-8-carboxylic AcidDifferent dioxaspiro configurationVaries in biological activity
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic AcidTert-butyloxycarbonyl protecting groupEnhanced stability in peptide synthesis

This table illustrates how this compound stands out due to its specific functional groups that contribute to its unique biological activities.

Q & A

Q. What synthetic routes are commonly employed to prepare sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate?

The compound can be synthesized via hydrolysis of its ethyl ester precursor (e.g., ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate) under basic conditions, followed by amination of the spirocyclic ketone intermediate. For example, fluorination reactions using [SF₃][SbF₆] with ketone precursors have been reported, though yields may vary due to side reactions like HF formation . The amino group can be introduced via reductive amination or nucleophilic substitution, depending on the reactivity of the intermediate.

Q. What spectroscopic and crystallographic methods are critical for characterizing this spiro compound?

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR are essential for identifying fluorinated intermediates and confirming regiochemistry. For instance, 19F^{19}\text{F} NMR coupling constants (e.g., 2J(19F–19F)=9.1Hz2J(^{19}\text{F–}^{19}\text{F}) = 9.1 \, \text{Hz}) help distinguish geminal vs. vicinal fluorine atoms in derivatives .
  • X-ray Crystallography : Programs like SHELX are widely used for structure refinement, particularly for resolving spirocyclic conformations and hydrogen-bonding networks .

Q. How can researchers optimize reaction conditions to minimize byproducts like HF during fluorination?

Low-temperature reactions (–20°C) in polar aprotic solvents (e.g., CH₃CN) reduce HF formation, as observed in fluorinations of 1,4-dioxaspiro[4.5]decan-8-one. Catalytic additives (e.g., CsF) may improve selectivity, though yields remain moderate (~40%) due to competing decomposition pathways .

Advanced Research Questions

Q. What strategies enable stereochemical control in the synthesis of chiral spirocyclic derivatives?

Chiral auxiliaries or enantioselective catalysts (e.g., copper-phosphoramidite systems) can induce asymmetry during key steps like cyclization or amination. For example, tert-butyl-protected intermediates allow selective functionalization of the spiro ring while preserving stereochemical integrity .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar compounds?

Discrepancies in coupling constants or chemical shifts (e.g., unexpectedly low 2J(19F–19F)2J(^{19}\text{F–}^{19}\text{F}) values) may arise from conformational flexibility or solvent effects. Comparative analysis with DFT-calculated NMR spectra and variable-temperature NMR experiments can clarify dynamic behavior .

Q. What computational tools are recommended for modeling the electronic structure of this compound?

Density Functional Theory (DFT) simulations paired with crystallographic data from SHELX-refined structures provide insights into charge distribution and reactive sites. Software like Gaussian or ORCA is often used to predict regioselectivity in further functionalization .

Q. How can intramolecular reactions (e.g., Schmidt reactions) be leveraged to modify the spirocyclic core?

Intramolecular Schmidt reactions of azido-aldehydes (e.g., 8-azido-1,4-dioxaspiro[4.5]decane-8-carbaldehyde) yield fused bicyclic products. Steric and electronic effects dictate reaction pathways, with 13C^{13}\text{C} NMR monitoring key to tracking intermediate stability .

Methodological Considerations

  • Experimental Design :

    • For fluorination, use anhydrous conditions and inline 19F^{19}\text{F} NMR to monitor reaction progress .
    • Protect the amino group with tert-butoxycarbonyl (Boc) during ester hydrolysis to prevent undesired side reactions .
  • Data Analysis :

    • SHELXL refinement parameters (e.g., R-factor convergence) should be cross-validated with Hirshfeld surface analysis to detect crystallographic disorder .

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